methyl 4-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate
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Overview
Description
Methyl 4-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
The compound, also known as “methyl 4-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate”, is a heterocyclic compound . Heterocyclic compounds like this are known to bind readily in the biological system with a variety of enzymes and receptors , thus showing versatile biological activities.
Mode of Action
It’s known that triazole compounds, which this compound is a derivative of, can interact with their targets through the nitrogen atoms in their rings . These nitrogen atoms can bind to other elements in the biological system, leading to various changes .
Biochemical Pathways
Triazole compounds are known to show a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The optimization of similar compounds has focused on improving physical and pharmacokinetic properties, notably co-optimization of permeability and metabolic stability .
Result of Action
Triazole compounds are known to show a broad range of biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The stability and efficacy of similar compounds have been optimized for various conditions .
Preparation Methods
The synthesis of methyl 4-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate involves multiple steps. The general synthetic route includes the formation of the triazole ring, followed by the introduction of the phenoxy and benzoate groups. Common reagents used in these reactions include potassium carbonate, acetic anhydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. .
Scientific Research Applications
Methyl 4-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in developing new drugs for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Methyl 4-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate can be compared with other triazole derivatives such as fluconazole, voriconazole, and rufinamide. These compounds share the triazole ring structure but differ in their functional groups and overall structure, leading to different biological activities and applications.
Properties
IUPAC Name |
methyl 4-[[2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5/c1-14-5-3-4-6-17(14)32-20-19-25-27(22(30)26(19)12-11-23-20)13-18(28)24-16-9-7-15(8-10-16)21(29)31-2/h3-12H,13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJVSBHFCJGTNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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